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Compound of Interest

2-Chloroquinoline-6-sulfonyl
Compound Name:
chloride

Cat. No.: B018494

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-chloroquinoline-6-sulfonyl chloride (CAS No: 205055-71-6), a key intermediate in
synthetic organic chemistry and drug discovery. The document is intended for researchers,
scientists, and professionals in drug development, offering a detailed summary of anticipated
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside generalized experimental protocols for their acquisition.

While direct experimental spectra for 2-chloroquinoline-6-sulfonyl chloride are not readily
available in public databases, this guide synthesizes predicted data based on the well-
characterized spectroscopic features of the 2-chloroquinoline moiety and the sulfonyl chloride
functional group.

Chemical Structure and Properties

e |IUPAC Name: 2-chloroquinoline-6-sulfonyl chloride
e Molecular Formula: CoHsCI2NO2S[1]
e Molecular Weight: 262.11 g/mol [1]

o CAS Number: 205055-71-6[1]
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Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-chloroquinoline-6-
sulfonyl chloride. These predictions are based on established chemical shift ranges,
characteristic vibrational frequencies, and expected fragmentation patterns.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz,

CDCI3)
Chemical Shift (9, Lo . .
Multiplicity Integration Assignment

ppm)

~85-87 d 1H H-5
~82-84 dd 1H H-7
~81-83 d 1H H-8
~7.8-8.0 d 1H H-4
~76-7.8 d 1H H-3

Note: Chemical shifts are approximate and coupling constants (J) have not been predicted. The
downfield shifts of protons on the benzene ring (H-5, H-7, H-8) are attributed to the strong
electron-withdrawing effect of the sulfonyl chloride group.

Table 2: Predicted *C NMR Spectroscopic Data (125
MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~ 152 - 155 C-2

~ 148 - 151 C-8a

~ 140 - 143 C-6
~138-141 C-14
~132-135 C-4a

~130- 133 C-8
~128-131 C-5
~125-128 C-7
~123-126 C-3

Note: The carbon atom attached to the sulfonyl chloride group (C-6) is expected to be
significantly downfield. The chemical shifts are estimated based on data for related quinoline
structures and general substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Medium C-H stretching (aromatic)
i C=C and C=N stretching
~ 1600 - 1450 Medium o
(quinoline ring)
Asymmetric SOz stretching
~ 1370 - 1385 Strong ]
(sulfonyl chloride)
Symmetric SO2 stretching
~1180 - 1195 Strong ]
(sulfonyl chloride)
~ 800 - 900 Strong C-H bending (out-of-plane)
~ 700 - 800 Strong C-Cl stretching
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Note: The two strong absorption bands for the symmetric and asymmetric stretching of the SOz
group are highly characteristic of sulfonyl chlorides.[2]

Table 4: Predicted Mass Spectrometry (MS) Data

(Electron lonization)
m/z Relative Intensity Assignment

[M]*e (Molecular ion peak) with
261/ 263/ 265 High / Medium / Low characteristic isotopic pattern

for two chlorine atoms.

[M - SO2Cl]*e (Loss of sulfonyl

162/ 164 Medium ) ]
chloride radical)
CsHsN]* (Quinoline fragment
127 High [CaRNI™ (Q J
after loss of Cl and SO2CI)
[SO2CI]* (Sulfonyl chloride
cation) with characteristic
99/101 Low

isotopic pattern for one

chlorine atom.[2]

Note: The mass spectrum is expected to show a characteristic M, M+2, and M+4 isotopic
cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities
of these peaks will depend on the natural abundance of 3°Cl and 3’Cl isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-
chloroquinoline-6-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-chloroquinoline-6-sulfonyl
chloride in 0.5-0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-ds).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Reference the spectrum to the residual solvent peak (CDCls: & 7.26 ppm; DMSO-ds: o
2.50 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak (CDCls: d 77.16 ppm; DMSO-ds: 6 39.52
ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and
press into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record the spectrum over a range of 4000-400 cm™1,

o Acquire 16-32 scans at a resolution of 4 cm~1.

o Perform a background scan prior to sample analysis.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or
after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Utilize Electron lonization (El) at 70 eV for fragmentation analysis or a soft
ionization technique like Electrospray lonization (ESI) or Chemical lonization (CI) to primarily
observe the molecular ion.

o Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

o Data Acquisition: Scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthetic compound like 2-chloroquinoline-6-sulfonyl chloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

This document is intended for informational purposes only. The predicted data should be

confirmed by experimental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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